molecular formula C10H8N2O2 B13227343 7-Methylquinazoline-4-carboxylic acid

7-Methylquinazoline-4-carboxylic acid

Cat. No.: B13227343
M. Wt: 188.18 g/mol
InChI Key: CYBDJZJYHXSMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinazoline-4-carboxylic acid is a high-purity chemical intermediate serving as a critical scaffold in pharmaceutical research and development. Its core value lies in the quinazoline-4-carboxylic acid structure, a recognized pharmacophore in drug discovery for its ability to interact with biologically relevant enzymes. Researchers utilize this compound as a key starting material for the design and synthesis of novel bioactive molecules. For instance, analogous quinazoline and quinoline-4-carboxylic acid derivatives have demonstrated significant potential in creating inhibitors for enzymes like dihydroorotate dehydrogenase (DHODH), a target in oncology and immunology . Furthermore, structurally similar 2-phenyl-quinoline-4-carboxylic acid derivatives have been explored for their antibacterial properties against various Gram-positive and Gram-negative bacterial strains, highlighting the potential of this chemical class in developing new anti-infective agents . The methyl substituent at the 7-position offers a specific site for further structural modification, allowing medicinal chemists to fine-tune the physicochemical properties and binding affinity of lead compounds. This reagent is intended for laboratory research purposes by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

7-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

CYBDJZJYHXSMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC=N2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

7-Methylquinazoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of 7-Methylquinazoline-4-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry. As a member of the quinazoline family, this molecule serves as a valuable scaffold for the development of novel therapeutic agents. This document will cover its core chemical properties, a detailed synthesis protocol, its mechanism of action with a focus on applications in oncology, and its spectroscopic characterization.

Core Compound Identifiers

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[EvitaChem]
Molecular Weight 188.18 g/mol [EvitaChem]
CAS Number Not explicitly available in searches.

Synthesis of Quinazoline-4-Carboxylic Acid Derivatives

The synthesis of the quinazoline-4-carboxylic acid core is a well-established process in organic chemistry, often involving a one-pot, three-component reaction. This approach is highly efficient and allows for the generation of a diverse library of derivatives. A common method involves the condensation of an anthranilic acid derivative, an aldehyde, and a source of ammonia.

A notable advancement in this area is the use of isatin hydrolysis to generate the 2-aminophenyl-glyoxylic acid precursor in situ, which then reacts with an aldehyde and ammonium acetate. This methodology has been successfully employed for the synthesis of various quinazoline-4-carboxylic acids.

Experimental Protocol: One-Pot Three-Component Synthesis

This protocol is a representative method for synthesizing quinazoline-4-carboxylic acid derivatives and can be adapted for the synthesis of 7-Methylquinazoline-4-carboxylic acid by using the appropriately substituted isatin or anthranilic acid precursor.

Step 1: Hydrolysis of the Isatin Precursor

  • To a solution of the substituted isatin (1 equivalent) in ethanol, add a solution of sodium hydroxide (1 equivalent) in water.

  • Stir the mixture at room temperature for 1 hour to facilitate the hydrolysis of the lactam ring, yielding the sodium salt of (2-aminophenyl)-oxo-acetic acid.

Step 2: One-Pot Condensation

  • To the solution from Step 1, add ammonium acetate (3 equivalents) and the desired aldehyde (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

  • Filter the precipitated solid and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or toluene, to obtain the purified quinazoline-4-carboxylic acid derivative.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_hydrolysis Step 1: Isatin Hydrolysis cluster_condensation Step 2: One-Pot Condensation cluster_purification Step 3: Isolation & Purification Isatin Substituted Isatin NaOH NaOH, Ethanol/Water Isatin->NaOH Precursor (2-aminophenyl)-oxo-acetic acid salt NaOH->Precursor Reagents Ammonium Acetate, Aldehyde Reflux Reflux in Ethanol Precursor->Reflux Reagents->Reflux Crude_Product Crude Quinazoline-4-carboxylic acid Reflux->Crude_Product Filtration Filtration Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product DHODH_Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA DHODH->Orotate Inhibitor 7-Methylquinazoline- 4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH by 7-Methylquinazoline-4-carboxylic acid disrupts pyrimidine biosynthesis.

Spectroscopic Characterization

The structural elucidation of 7-Methylquinazoline-4-carboxylic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific spectra for this exact compound are not widely published, the expected characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear as a set of multiplets in the downfield region (δ 7.0-9.0 ppm). The methyl group protons should appear as a sharp singlet further upfield. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid, the carbons of the quinazoline ring, and the methyl carbon. The carbonyl carbon is expected to resonate in the range of δ 165-175 ppm. The aromatic and heteroaromatic carbons will appear between δ 120-160 ppm. The methyl carbon will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be present around 1700-1750 cm⁻¹. The spectrum will also show C=N and C=C stretching vibrations characteristic of the quinazoline ring, as well as C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 188.18. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-17 amu) and the loss of a carboxyl group (-45 amu).

Conclusion

7-Methylquinazoline-4-carboxylic acid is a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its synthesis is achievable through established one-pot methodologies, and its mechanism of action via DHODH inhibition presents a clear rationale for its anticancer potential. Further investigation into the synthesis of specific derivatives and their biological evaluation is warranted to fully explore the therapeutic utility of this compound class.

References

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark.[Link]

7-Methylquinazoline-4-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific, highly promising derivative: 7-Methylquinazoline-4-carboxylic acid . We will delve into the intricacies of this scaffold, exploring its synthesis, physicochemical properties, and its burgeoning role as a versatile platform for the design and development of novel therapeutic agents. This document serves as a comprehensive resource, providing both foundational knowledge and practical insights for researchers aiming to leverage the unique attributes of this scaffold in their drug discovery programs.

Introduction: The Quinazoline Scaffold and the Significance of 7-Methyl Substitution

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged structure" in drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

The focus of this guide, 7-Methylquinazoline-4-carboxylic acid, introduces two key functionalities to the quinazoline core: a methyl group at the 7-position and a carboxylic acid at the 4-position. The methyl group can influence the molecule's lipophilicity and metabolic stability, while also providing a potential vector for further chemical modification. The carboxylic acid at the 4-position is a critical functional group that can participate in crucial hydrogen bonding interactions with biological targets, act as a handle for prodrug strategies, or be converted into other functional groups like esters and amides to modulate activity and pharmacokinetic profiles.[3]

This strategic combination of substituents makes 7-Methylquinazoline-4-carboxylic acid an attractive starting point for the development of targeted therapies.

Synthesis of the 7-Methylquinazoline-4-carboxylic Acid Core

The construction of the 7-methylquinazoline-4-carboxylic acid scaffold can be achieved through several synthetic strategies, primarily relying on the cyclization of appropriately substituted anthranilic acid derivatives. A prevalent and efficient method is a one-pot, three-component condensation reaction.

One-Pot Three-Component Synthesis

A robust method for synthesizing quinazoline-4-carboxylic acids involves the condensation of an isatin derivative with an aldehyde and an ammonium salt.[3] To obtain the 7-methyl substituted core, the starting material would be a 5-methylisatin. The general workflow is as follows:

  • Alkaline Hydrolysis of 5-Methylisatin: The reaction is initiated by the alkaline hydrolysis of 5-methylisatin to yield the sodium salt of (2-amino-5-methylphenyl)-oxo-acetic acid.

  • Condensation Reaction: This intermediate is then reacted in a one-pot fashion with an appropriate aldehyde and ammonium acetate. The aldehyde will ultimately form the substituent at the 2-position of the quinazoline ring. For the synthesis of the unsubstituted core at C2, formaldehyde or a formaldehyde equivalent would be utilized.

  • Cyclization and Aromatization: The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable aromatic quinazoline ring system.

This approach offers the advantage of procedural simplicity and the ability to readily introduce diversity at the 2-position by varying the aldehyde component.[3]

Experimental Protocol: Synthesis of 2-Aryl-7-methylquinazoline-4-carboxylic Acid

This protocol describes a general procedure for the synthesis of 2-aryl-7-methylquinazoline-4-carboxylic acid derivatives, adapted from established methods for similar quinazoline scaffolds.[3]

Materials:

  • 5-Methylisatin

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium Acetate

  • Sodium Hydroxide

  • Ethanol

  • Hydrochloric Acid

Procedure:

  • A mixture of 5-methylisatin (1 equivalent) and sodium hydroxide (2 equivalents) in aqueous ethanol is refluxed until the isatin is fully consumed (monitored by TLC).

  • The reaction mixture is cooled, and the appropriate substituted benzaldehyde (1.1 equivalents) and ammonium acetate (5 equivalents) are added.

  • The mixture is then refluxed for an extended period (typically 12-24 hours) until the formation of the product is complete.

  • After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid product.

  • The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Physicochemical Properties and Structural Features

The 7-Methylquinazoline-4-carboxylic acid scaffold possesses distinct physicochemical properties that are crucial for its role in medicinal chemistry.

PropertyDescriptionImplication in Drug Design
Molecular Weight ~188.18 g/mol (for the parent core)Provides a good starting point within Lipinski's rule of five, allowing for the addition of various substituents without excessive molecular weight gain.
Lipophilicity (LogP) The methyl group increases lipophilicity compared to the unsubstituted quinazoline.Can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can lead to poor solubility and off-target effects.
Acidity (pKa) The carboxylic acid at C4 is the primary acidic functional group.Allows for salt formation to improve solubility and can engage in ionic interactions with biological targets.
Hydrogen Bonding The carboxylic acid provides a strong hydrogen bond donor and acceptor. The quinazoline nitrogens can also act as hydrogen bond acceptors.Crucial for specific interactions with the active sites of enzymes and receptors, contributing to binding affinity and selectivity.
Aromaticity The fused ring system is aromatic and planar.Enables π-π stacking interactions with aromatic residues in protein binding pockets.

7-Methylquinazoline-4-carboxylic Acid as a Scaffold in Medicinal Chemistry: Key Applications

The true potential of the 7-Methylquinazoline-4-carboxylic acid scaffold lies in its ability to be elaborated into a diverse range of derivatives targeting various disease-related proteins. The strategic placement of the methyl and carboxylic acid groups provides a framework for generating potent and selective inhibitors.

Kinase Inhibition: A Privileged Scaffold for Targeting ATP-Binding Sites

The quinazoline core is a well-established pharmacophore for the development of kinase inhibitors.[4] Many approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and target the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The 7-methylquinazoline-4-carboxylic acid scaffold can be similarly exploited.

The nitrogen atoms at positions 1 and 3 of the quinazoline ring can mimic the hydrogen bonding interactions of the adenine portion of ATP with the hinge region of the kinase domain. The carboxylic acid at the 4-position can be converted to an amide, linking to various substituted anilines or other aromatic systems that can occupy the hydrophobic pocket of the ATP-binding site. The 7-methyl group can provide additional van der Waals interactions or serve as an attachment point for further modifications to enhance selectivity or potency.

Below is a diagram illustrating the general binding mode of a 4-anilinoquinazoline derivative within a kinase ATP-binding site.

Caption: General binding mode of a 4-anilino-7-methylquinazoline inhibitor.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the 7-Methylquinazoline-4-carboxylic acid scaffold is essential for optimizing biological activity. Key areas for derivatization and their potential impact are outlined below:

  • Position 2: Introduction of various substituents can modulate potency and selectivity. Small alkyl or aryl groups can be readily introduced using the one-pot synthesis described earlier.

  • Position 4 (Carboxylic Acid Modification):

    • Amide Formation: Coupling with a diverse library of amines is a common strategy to explore interactions with different regions of the target binding site. For kinase inhibitors, substituted anilines are frequently employed.

    • Esterification: Conversion to esters can improve cell permeability and serve as a prodrug strategy, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

  • Position 7 (Methyl Group): While the methyl group itself can be beneficial, it can also be a site for metabolic oxidation. In some cases, replacing it with other small, metabolically stable groups like a halogen could be advantageous.

  • Other Positions (5, 6, 8): Introduction of substituents at these positions can further fine-tune the electronic properties and steric profile of the scaffold, potentially leading to improved potency and selectivity. For instance, the addition of small electron-withdrawing or -donating groups can influence the pKa of the quinazoline nitrogens and their hydrogen bonding capabilities.

The following diagram illustrates the key points for SAR exploration on the 7-Methylquinazoline-4-carboxylic acid scaffold.

Caption: Key positions for Structure-Activity Relationship (SAR) studies.

Biological Evaluation of 7-Methylquinazoline-4-carboxylic Acid Derivatives

A crucial aspect of developing new therapeutics is the rigorous biological evaluation of synthesized compounds. A general workflow for assessing the potential of novel 7-Methylquinazoline-4-carboxylic acid derivatives is outlined below.

In Vitro Assays
  • Enzymatic Assays: For enzyme inhibitors (e.g., kinases), in vitro assays are essential to determine the potency (IC50) and selectivity of the compounds. These assays typically measure the inhibition of substrate phosphorylation by the target enzyme in the presence of varying concentrations of the inhibitor.

  • Cell-Based Assays:

    • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): These assays determine the effect of the compounds on the growth and viability of cancer cell lines.

    • Target Engagement Assays (e.g., Western Blot, Cellular Thermal Shift Assay - CETSA): These assays confirm that the compound is interacting with its intended target within the cellular environment. For kinase inhibitors, this often involves measuring the phosphorylation status of the target kinase or its downstream substrates.

In Vivo Studies

Promising compounds identified from in vitro screening can be advanced to in vivo studies in animal models (e.g., mouse xenograft models for cancer) to evaluate their efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity.

The following diagram depicts a typical workflow for the biological evaluation of novel drug candidates based on the 7-Methylquinazoline-4-carboxylic acid scaffold.

BiologicalEvaluation cluster_workflow Biological Evaluation Workflow Start Synthesized 7-Methylquinazoline Derivatives InVitro In Vitro Screening Start->InVitro Enzymatic Enzymatic Assays (IC50, Selectivity) InVitro->Enzymatic CellBased Cell-Based Assays (Proliferation, Target Engagement) InVitro->CellBased LeadOpt Lead Optimization (SAR-driven) Enzymatic->LeadOpt CellBased->LeadOpt LeadOpt->InVitro Iterative Design InVivo In Vivo Studies LeadOpt->InVivo Efficacy Efficacy Models (e.g., Xenografts) InVivo->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies InVivo->Tox Candidate Preclinical Candidate Selection Efficacy->Candidate PK_PD->Candidate Tox->Candidate

Caption: Workflow for the biological evaluation of novel drug candidates.

Conclusion and Future Perspectives

The 7-Methylquinazoline-4-carboxylic acid scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its strategic substitution pattern provides a solid foundation for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The synthetic accessibility of this core, coupled with the potential for extensive structure-activity relationship studies, makes it an attractive starting point for novel drug discovery programs.

Future research in this area will likely focus on:

  • Exploring a wider range of biological targets: While kinase inhibition is a prominent application, derivatives of this scaffold could be investigated for activity against other enzyme families, G-protein coupled receptors, and ion channels.

  • Application of novel synthetic methodologies: The development of more efficient and environmentally friendly synthetic routes to access diverse libraries of 7-methylquinazoline-4-carboxylic acid derivatives will accelerate the drug discovery process.

  • Integration of computational chemistry: In silico methods, such as molecular docking and virtual screening, can be employed to guide the rational design of new derivatives with improved potency and selectivity.

References

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 405-413. [Link]

  • Al-Suhaimi, E. A., & El-Gazzar, A. R. B. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 534. [Link]

  • Khatun, N., & Bora, P. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(11), 698-705.
  • Sharma, P. K., & Sharma, V. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1013-1047.
  • Al-Ostath, A. I., & El-Gazzar, A. R. B. A. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. ChemEngineering, 6(6), 94. [Link]

  • Sharma, P. K., Kumar, V., & Sharma, D. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14(1), 107-123.
  • Das, D., & Hong, J. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2182-2200.
  • Abdel-Gawad, N. M., Georgey, H. H., & El-Sayed, R. M. (2019). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. European Journal of Pharmaceutical Sciences, 133, 235-246.
  • Scott, J. S., & Waring, M. J. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992-7014.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017).
  • Anstead, G. M., & St-Gallay, S. A. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6501.
  • Patel, H. D., & Vasava, A. M. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Abdel-Gawad, N. M., Georgey, H. H., & El-Sayed, R. M. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1380.
  • Long, Y., et al. (2021). Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors. Bioorganic & Medicinal Chemistry, 45, 116315.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Organic Chemistry Current Research, 9(4), 1-10.
  • El-Gazzar, A. R. B. A., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5529.
  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Lasne, M. C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(10), 1956-1961.
  • Das, D., & Hong, J. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Anti-cancer agents in medicinal chemistry, 20(18), 2182–2200.
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6501.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017).
  • Google Patents. (2021). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • El-Gazzar, A. R. B. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 2024(18), 4015-4033.

Sources

Methodological & Application

Reagents for activating 7-Methylquinazoline-4-carboxylic acid carboxylic group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Activation Strategies for 7-Methylquinazoline-4-carboxylic Acid

Introduction & Mechanistic Context

The 7-methylquinazoline-4-carboxylic acid scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and bioactive heterocyclic carboxamides. However, reacting the C4-carboxylic acid group presents distinct challenges compared to standard benzoic acids:

  • Electronic Deactivation: The quinazoline ring is electron-deficient (π-deficient). While this typically makes the ring susceptible to nucleophilic attack, the C4-position is sterically shielded by the peri-nitrogen (N3) and the benzene ring fusion.

  • Solubility Profile: The rigid, planar bicyclic system results in poor solubility in standard organic solvents (DCM, THF, EtOAc). Most reactions require polar aprotic solvents like DMF or DMSO, which complicates workup.

  • Decarboxylation Risk: Heteroaromatic carboxylic acids alpha to a nitrogen atom (like the C4 position here) are prone to thermal decarboxylation. Activation methods requiring high heat must be carefully controlled.

This guide outlines three validated activation protocols, prioritized by scale , solubility , and downstream application .

Strategic Reagent Selection

The choice of activation reagent is dictated by the specific amine partner and the scale of the reaction.

ReagentMechanismRecommended ForProsCons
T3P (Propylphosphonic Anhydride)Mixed AnhydridePrimary Recommendation. Difficult amines, scale-up, and "green" chemistry.Water-soluble byproducts; very low epimerization; high yield in DMF/EtOAc.[1]Requires base (DIPEA/TEA); slightly higher cost per mole.
Thionyl Chloride (

)
Acid ChlorideScale-Up (>10g). Non-nucleophilic amines or anilines.Highest reactivity; lowest raw material cost; overcomes steric hindrance.Harsh conditions; generates HCl; unsuitable for acid-sensitive groups.
HATU Uronium SaltDiscovery/Screening. High-throughput parallel synthesis.Fast kinetics; standard in automated synthesis.Difficult removal of byproduct (tetramethylurea) from DMF; expensive.

Decision Framework (Visualization)

The following decision tree illustrates the logic for selecting the optimal activation pathway.

ActivationStrategy Start Start: 7-Methylquinazoline-4-COOH ScaleCheck Is Scale > 10g? Start->ScaleCheck AmineCheck Is Amine Nucleophilic? ScaleCheck->AmineCheck No RouteA Route A: Thionyl Chloride (Acid Chloride) ScaleCheck->RouteA Yes SensCheck Acid Sensitive Groups? AmineCheck->SensCheck No (Aniline/Steric) RouteC Route C: HATU / DIPEA AmineCheck->RouteC Yes (Aliphatic) SensCheck->RouteA No RouteB Route B: T3P (Propylphosphonic Anhydride) SensCheck->RouteB Yes

Caption: Decision matrix for selecting activation reagents based on scale, amine reactivity, and functional group tolerance.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The Modern Standard)

Best for: High yields, easy workup, and avoiding side reactions.

Mechanism: T3P reacts with the carboxylate to form a mixed anhydride. The cyclic structure of T3P reduces the entropic penalty, making it highly reactive toward amines while the byproduct (propanephosphonic acid) is water-soluble.

Reagents:

  • 7-Methylquinazoline-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in DMF or EtOAc) (1.5 – 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Minimum volume to dissolve).

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the carboxylic acid and anhydrous DMF. Stir until a suspension or clear solution is obtained. Note: The 7-methyl analog often requires mild heating (40°C) to fully dissolve in DMF.

  • Base Addition: Add DIPEA dropwise. The solution may clarify as the carboxylate salt forms.

  • Activation: Cool the mixture to 0°C. Add the T3P solution dropwise over 5 minutes. Stir at 0°C for 20 minutes to form the active species.

  • Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2]

  • Workup (Critical):

    • Option 1 (Precipitation): Pour the reaction mixture into 10 volumes of ice-water. Stir vigorously. The product usually precipitates. Filter, wash with water and diethyl ether.

    • Option 2 (Extraction): If product does not precipitate, dilute with EtOAc, wash 3x with water (to remove DMF and T3P byproducts), 1x with Sat. NaHCO3, and 1x with Brine.

Protocol B: Acid Chloride Activation via Thionyl Chloride

Best for: Unreactive anilines, large scale, and cost-efficiency.

Mechanism: Conversion to the highly electrophilic acyl chloride. The 7-methyl group provides slight inductive stabilization, but the C4-carbonyl remains highly reactive.

Reagents:

  • 7-Methylquinazoline-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv, acts as solvent/reagent)
    
  • Catalytic DMF (2-3 drops)

Step-by-Step:

  • Chlorination: Suspend the carboxylic acid in neat thionyl chloride in a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Catalysis: Add 2 drops of anhydrous DMF. (This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction).

  • Reflux: Heat to reflux (75°C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

  • Isolation: Evaporate the excess

    
     under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of acid. The residue is the crude 7-methylquinazoline-4-carbonyl chloride  (usually a yellow/tan solid).
    
  • Coupling: Redissolve the crude acid chloride in dry DCM or THF (if soluble) or DMF. Add the amine (1.1 equiv) and TEA (2.0 equiv) at 0°C. Stir at RT for 1 hour.

Safety Warning: This generates HCl gas and


. Must be performed in a well-ventilated fume hood.
Protocol C: HATU Activation

Best for: Parallel synthesis libraries where yield is secondary to speed.

Reagents:

  • 7-Methylquinazoline-4-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF.[1][2][3][4][5][6][7]

Step-by-Step:

  • Dissolve the acid in DMF.[7]

  • Add DIPEA and stir for 5 minutes.

  • Add HATU.[2][6][7][8] The solution usually turns yellow/orange. Stir for 15 minutes to generate the O-At active ester.

  • Add the amine.[1][2][7][9][10] Stir for 12–16 hours.

  • Purification Note: HATU byproducts (tetramethylurea) are difficult to remove from DMF. Reverse-phase HPLC is often required immediately after reaction.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Steric hindrance at C4 or poor solubility.Switch to Protocol B (Acid Chloride). The chloride is smaller and more reactive than the HATU active ester.
Decarboxylation Reaction temperature too high (>100°C).Keep temperatures below 80°C. Avoid prolonged heating in acidic media.
Product "Oiling Out" DMF retention in the organic layer.Use the "LiCl Wash" method: Wash the organic layer with 5% LiCl (aq) instead of water. LiCl breaks the DMF-Water emulsion and pulls DMF into the aqueous phase.
N-Acylation of Ring Quinazoline nitrogens acting as nucleophiles.This is rare for the 4-COOH derivative, but if observed, ensure the amine is added after the activation step is complete (Pre-activation).

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11754–11844.

  • Wagh, Y. S., et al. (2014).[9] "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis."[10] Journal of Chemical and Pharmaceutical Research, 6(11), 303-315.

  • Gök, D. (2020).[11] "One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives." Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.[11]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2][7][8][9] Tetrahedron, 61(46), 10827-10852.

Sources

Application Note: Preparation and Utility of 7-Methylquinazoline-4-carboxylic acid chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the preparation of 7-Methylquinazoline-4-carboxylic acid chloride, a highly versatile intermediate in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure found in numerous clinically approved drugs, and its functionalization is key to developing novel therapeutic agents. This note details a robust and efficient method for converting 7-Methylquinazoline-4-carboxylic acid to its corresponding acid chloride using thionyl chloride. Furthermore, it demonstrates the utility of this reactive intermediate through a subsequent, high-yield amide coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking reliable synthetic methodologies for the elaboration of quinazoline-based compounds.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The strategic functionalization of the quinazoline core allows for the fine-tuning of pharmacological profiles, making it a frequent target in drug discovery campaigns.

7-Methylquinazoline-4-carboxylic acid chloride serves as a pivotal building block for this purpose. As a reactive acyl chloride, it readily undergoes nucleophilic acyl substitution with a vast array of nucleophiles—such as amines, alcohols, and organometallic reagents—to generate diverse libraries of amides, esters, and ketones.[1][2] This reactivity profile enables the rapid exploration of the chemical space around the quinazoline-4-position, a critical step in structure-activity relationship (SAR) studies.

This document provides a detailed, field-proven protocol for the synthesis of the title acid chloride and its subsequent use in amide bond formation, a reaction of paramount importance in pharmaceutical development.

Synthesis of Starting Material: 7-Methylquinazoline-4-carboxylic acid

A reliable supply of the starting carboxylic acid is essential. While various methods exist for the synthesis of quinoline and quinazoline carboxylic acids, the Doebner reaction offers a robust three-component approach.[3][4][5] This reaction condenses an appropriately substituted aniline with an aldehyde and pyruvic acid to construct the quinoline-4-carboxylic acid core. For the quinazoline analogue, related multi-component strategies are often employed.

A plausible synthetic route to 7-Methylquinazoline-4-carboxylic acid involves the condensation of 4-methylanthranilamide with a glyoxylic acid equivalent, followed by cyclization and aromatization. Researchers should consult specialized literature for detailed procedures on preparing substituted quinazoline-4-carboxylic acids.[6][7]

Protocol: Preparation of 7-Methylquinazoline-4-carboxylic acid chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this protocol due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.[2][8]

Reaction Principle: The mechanism involves the initial formation of a chlorosulfite intermediate from the carboxylic acid and thionyl chloride. This intermediate is highly electrophilic and is subsequently attacked by the chloride ion generated in the first step, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gas.

Materials and Equipment
Reagents & MaterialsEquipment
7-Methylquinazoline-4-carboxylic acidRound-bottom flask (oven-dried)
Thionyl chloride (SOCl₂)Reflux condenser with drying tube (CaCl₂)
Anhydrous Toluene or Dichloromethane (DCM)Magnetic stirrer and stir bar
Nitrogen or Argon gas supplyOil bath or heating mantle
Rotary evaporator
Acid gas trap (e.g., NaOH solution)
Step-by-Step Experimental Protocol
  • Preparation: Place 7-Methylquinazoline-4-carboxylic acid (1.0 eq) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is critical as both thionyl chloride and the acid chloride product are sensitive to moisture.

  • Solvent Addition: Add anhydrous toluene (or DCM) to the flask via syringe to create a suspension (approx. 0.2 M concentration).

  • Reagent Addition: While stirring, carefully add thionyl chloride (SOCl₂) (3.0–5.0 eq) dropwise to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.

    • Expert Insight: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and can also serve as the solvent. However, using a co-solvent like toluene facilitates easier removal under vacuum.

  • Reaction: Fit the flask with a reflux condenser (with a drying tube) connected to an acid gas trap. Heat the reaction mixture to reflux (for toluene, ~110 °C; for SOCl₂, ~76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure the vacuum line is protected with a base trap (e.g., NaOH pellets or solution) to neutralize corrosive vapors.

  • Isolation: The resulting crude 7-Methylquinazoline-4-carboxylic acid chloride is typically obtained as a solid (often pale yellow or off-white) and is used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.[1]

Characterization

Direct and complete characterization of the acid chloride can be challenging due to its instability. It is typically confirmed by spectroscopic analysis of a small aliquot or inferred from the successful formation of a stable derivative (e.g., an amide or ester).

ParameterExpected Data
Appearance Pale yellow to off-white solid
IR Spectroscopy The characteristic C=O stretching frequency will shift to a higher wavenumber compared to the starting carboxylic acid (approx. 1700 cm⁻¹), appearing around 1750-1780 cm⁻¹ .[9][10][11][12]
¹H NMR (CDCl₃) Protons on the quinazoline ring are expected in the aromatic region (δ 7.5-8.5 ppm). The methyl protons will appear as a singlet around δ 2.5-2.7 ppm.
Mass Spectrometry The molecular formula is C₁₀H₇ClN₂O. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) to confirm its formation.

Application Protocol: Amide Synthesis

This protocol demonstrates the utility of the freshly prepared 7-Methylquinazoline-4-carboxylic acid chloride in a standard amide coupling reaction.

Workflow Diagram

G cluster_0 Part 1: Acid Chloride Synthesis cluster_1 Part 2: Amide Coupling (In-situ) Start 7-Methylquinazoline- 4-carboxylic acid Reagent1 + Thionyl Chloride (SOCl₂) + Anhydrous Toluene Reflux, 2-4h Product1 Crude 7-Methylquinazoline- 4-carbonyl chloride Reagent1->Product1 Reagent2 + Primary/Secondary Amine (R₂NH) + Triethylamine (Et₃N) + Anhydrous DCM, 0°C to RT Product1->Reagent2 Immediate Use Product2 7-Methyl-N-alkyl/aryl- quinazoline-4-carboxamide Reagent2->Product2

Caption: Workflow for the synthesis and in-situ application of the acid chloride.

Materials and Equipment
Reagents & MaterialsEquipment
Crude 7-Methylquinazoline-4-carbonyl chlorideRound-bottom flask (oven-dried)
Primary or secondary amine (e.g., Aniline)Magnetic stirrer and stir bar
Triethylamine (Et₃N) or PyridineSyringes and needles
Anhydrous Dichloromethane (DCM)Nitrogen or Argon gas supply
Saturated NaHCO₃ solution, BrineSeparatory funnel
Anhydrous MgSO₄ or Na₂SO₄Rotary evaporator
Silica gel for chromatographyGlassware for purification
Step-by-Step Experimental Protocol
  • Setup: Immediately dissolve the crude 7-Methylquinazoline-4-carboxylic acid chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In a separate vial, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Expert Insight: A non-nucleophilic base like triethylamine is crucial. It acts as a scavenger for the HCl generated during the reaction, preventing the formation of a non-reactive ammonium salt with the amine nucleophile.[1]

  • Reaction: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and HCl salt.[13]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure amide derivative. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and MS analysis.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acid Chlorides: Corrosive and moisture-sensitive. They are lachrymatory and should be handled with care in a fume hood.[8]

  • Waste Disposal: Quench excess thionyl chloride and acid chlorides carefully by slow addition to an alcohol (e.g., isopropanol) before neutralization and disposal according to institutional guidelines.[13]

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Tadakamalla, S. B., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7643–7649.
  • BenchChem. (2025).
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Journal of Chemical Education and Research Promotion. (2019).
  • SciSpace. (2018).
  • Synfacts. (2018).
  • YouTube. (2024).
  • CSIR NET LIFE SCIENCE COACHING. (2025). IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • OpenStax. (2023). 21.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Chemistry LibreTexts. (2022). 21.
  • PubChem. (n.d.). 2-Chloro-7-methyl-quinazoline-4-carboxylic acid.
  • Wikipedia. (n.d.). Acyl chloride.
  • DergiPark. (2022).
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • PubChem. (n.d.). 4-Chloro-7-methylquinazoline.
  • Longdom Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii)
  • Revues Scientifiques Marocaines. (2022).
  • PubChemLite. (n.d.). 4-(methylamino)quinazoline-7-carboxylic acid (C10H9N3O2).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 7-Methylquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Is This Your Problem?

Researchers working with 7-Methylquinazoline-4-carboxylic acid often encounter specific solubility failures. If you are experiencing any of the following, this guide is engineered for you:

  • The "Crash-Out" Effect: The compound dissolves in DMSO but precipitates immediately upon dilution into aqueous media (PBS, water, or cell culture media).

  • pH Sensitivity: The compound remains insoluble in acidic buffers (pH < 4.0) but dissolves unpredictably in basic solutions.

  • Gelation: At high concentrations (>10 mM), the solution forms a viscous hydrogel or "oils out" rather than forming a clear solution.

The Physicochemical Root Cause

To solve the solubility issue, we must understand the molecule's behavior in solution. 7-Methylquinazoline-4-carboxylic acid presents a "solubility paradox" due to its conflicting structural motifs.

Structural Analysis
  • Hydrophobic Core (The Barrier): The quinazoline ring, further lipophilized by the 7-methyl group , drives high lattice energy and poor water interaction. This promotes aggregation.

  • Ionizable Handle (The Solution): The C4-carboxylic acid is the primary solubilizing group.

  • Weak Bases: The pyrimidine nitrogens (N1, N3) are very weakly basic (

    
     ~ 1.9–3.3) and are effectively neutral at physiological pH.
    
The Mechanism of Failure

The solubility is pH-dependent .

  • Low pH (< 3.5): The carboxylic acid is protonated (

    
    ). The molecule is neutral and dominated by the hydrophobic quinazoline core. Result: Precipitation. 
    
  • High pH (> 6.0): The carboxylic acid is deprotonated (

    
    ). The negative charge disrupts the crystal lattice and enables hydration. Result: Soluble. 
    
Visualizing the Solubility Pathway

SolubilityLogic Start Start: Solid Compound CheckPH Check Solvent pH Start->CheckPH Acidic pH < 4.0 (Protonated Form) CheckPH->Acidic Acidic Media NeutralBasic pH > 6.0 (Ionized Form) CheckPH->NeutralBasic Neutral/Basic Media Precip Result: Insoluble / Precipitation (Hydrophobic Aggregation) Acidic->Precip Soluble Result: Soluble (Anionic Solvation) NeutralBasic->Soluble Action1 Action: Add Base (NaOH/KOH) or Buffer to pH 7.4 Precip->Action1 Correction Action1->NeutralBasic

Figure 1: The pH-dependent solubility logic flow for 7-Methylquinazoline-4-carboxylic acid. The critical transition occurs at the pKa of the carboxylic acid group.

Troubleshooting Modules

Module A: Preparation of Aqueous Stock Solutions (pH Control)

Objective: Dissolve the compound directly in aqueous buffer without organic co-solvents.

The Protocol:

  • Weighing: Weigh the desired amount of 7-Methylquinazoline-4-carboxylic acid.

  • Suspension: Add water (approx. 80% of final volume). The powder will likely float or sink without dissolving.

  • Titration (Critical Step):

    • Slowly add 1.0 M NaOH or 1.0 M KOH dropwise while stirring.

    • Monitor pH continuously.

    • Observation: As pH approaches 5.0–6.0, the solution should clarify.

    • Target: Adjust pH to 7.4–8.0 .

  • Buffering: Once dissolved, add concentrated buffer (e.g., 10x PBS) to stabilize the pH, then dilute to final volume.

Why this works: You are converting the insoluble acid form into the soluble sodium or potassium salt in situ.[1]

ParameterSpecification
Target pH 7.4 – 8.5
Preferred Base NaOH or KOH (Avoid Ammonia due to volatility)
Max Solubility (Est.) > 50 mM (as salt)
Stability Prepare fresh; carboxylates can decarboxylate under extreme heat/acid.
Module B: Co-solvent Formulation (DMSO/DMF)

Objective: Create a high-concentration stock for dilution into biological assays.

The Issue: Diluting a DMSO stock into water often causes the "Crash-Out" effect because the water lowers the solvent power below the drug's solubility limit before the pH can stabilize it.

The Protocol (The "Pre-Buffer" Method):

  • Dissolve: Prepare a 100 mM stock in 100% DMSO (anhydrous).

  • Dilution Strategy: Do NOT pipette DMSO stock directly into pure water.

  • Correct Dilution: Pipette the DMSO stock into a pre-buffered solution (pH 7.4 or higher) , such as PBS or culture media containing HEPES.

    • Tip: Vortex immediately upon addition to prevent local concentration hotspots.

Recommended Solvent Systems:

Solvent SystemApplicationRisk Level
100% DMSO Stock Storage (-20°C)Low (Freezes)
DMSO : PBS (1:99) Cell AssaysLow (If pH is buffered)
PEG400 : Water (30:70) Animal Injection (IP/IV)Medium (Viscosity)
5% Tween 80 in Saline Animal InjectionHigh (Micelle stability varies)
Module C: Advanced Formulation (Cyclodextrins)

If pH adjustment and co-solvents fail (e.g., for high-dose animal studies), use complexation.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.

  • Add the compound to this vehicle.

  • Sonicate for 30–60 minutes at 37°C.

  • If needed, adjust pH to 7.0 with minimal NaOH.

Mechanism: The hydrophobic quinazoline ring enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water, bypassing the lattice energy barrier [1].

Workflow Visualization: Serial Dilution Safety

This diagram illustrates the correct workflow to avoid precipitation during biological assay preparation.

DilutionWorkflow cluster_warning CRITICAL FAILURE POINT Stock 100mM Stock (100% DMSO) Step1 Intermediate (10mM in DMSO) Stock->Step1 Dilute with DMSO Step2 Working Solution (100µM in PBS pH 7.4) Step1->Step2 Dilute into BUFFER (Vortex Rapidly) Assay Cell Plate (Final: 1µM, <1% DMSO) Step1->Assay Direct Addition (Risk of Precip) Step2->Assay Add to Media

Figure 2: Optimal dilution workflow. Intermediate dilution into a buffered aqueous phase is crucial to ensure ionization before final addition to cells.

Frequently Asked Questions (FAQ)

Q1: I adjusted the pH to 7.4, but the solution is still cloudy. Why? A: You may have exceeded the saturation limit (thermodynamic solubility) or the dissolution rate is slow (kinetic solubility).

  • Fix: Sonicate the solution for 15 minutes. If it remains cloudy, filter through a 0.22 µm PVDF filter and quantify the concentration via UV-Vis or HPLC. You likely need a lower concentration or a co-solvent (5% DMSO).

Q2: Can I use HCl to dissolve it? A: Generally, no . While quinazoline nitrogens can be protonated, they are very weak bases (


 ~ 1.9–3.3) [2]. You would need a pH < 2.0 to dissolve it as a cation. This is too acidic for most biological applications and will cause immediate precipitation when neutralized. Always go basic  (anionic form).

Q3: How stable is the stock solution? A: In 100% DMSO at -20°C, it is stable for months. In aqueous basic solution (pH > 8), use it within 24 hours. Carboxylic acids can decarboxylate, and the quinazoline ring is susceptible to hydrolytic cleavage under extreme pH or prolonged storage in water [3].

Q4: Is the sodium salt commercially available? A: Often not. However, you can generate it in situ by mixing the acid with 1 equivalent of Sodium Bicarbonate (


) or NaOH in water. This is a standard pharmaceutical approach for carboxylic acid drugs [4].

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Albert, A., et al. (1961). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society. (Establishes Quinazoline pKa values). Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for aromatic acid solubility). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 7-Methylquinazoline-4-carboxylic acid before handling.

Sources

Technical Support Center: Purification of Crude 7-Methylquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 7-Methylquinazoline-4-carboxylic acid. Our focus is on delivering practical, field-proven solutions grounded in chemical principles to help you achieve high purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of 7-Methylquinazoline-4-carboxylic acid.

Q1: What are the most probable impurities in my crude 7-Methylquinazoline-4-carboxylic acid sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common syntheses, such as the reaction of a substituted anthranilic acid with reagents like formamide or urea, can introduce specific impurities.[1][2] Likely contaminants include:

  • Unreacted Starting Materials: Such as 2-amino-4-methylbenzoic acid or related anthranilic acid derivatives.

  • Reaction Intermediates: Incomplete cyclization can leave partially reacted intermediates in the mixture.

  • Byproducts: Side reactions, such as decarboxylation of the product under harsh thermal conditions, can generate 7-methylquinazoline.

  • Reagents and Solvents: Residual synthesis reagents (e.g., urea, formamidine acetate) and high-boiling solvents (e.g., DMF, DMSO) are common.[2]

Q2: What is the most effective initial strategy for purifying this compound?

A2: For a carboxylic acid like 7-Methylquinazoline-4-carboxylic acid, acid-base extraction is the most powerful and highly recommended initial purification technique.[3] This method leverages the acidic nature of the carboxylic acid group to selectively separate it from neutral or basic impurities.[4][5][6] The fundamental principle is converting the water-insoluble acid into a water-soluble salt by treatment with a base, allowing for easy separation from impurities that remain in an organic solvent.[5][7]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is best for confirming purity.

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities. A single spot under UV visualization suggests a high degree of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point that matches the literature value. A broad melting range or a depressed melting point indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, providing a precise purity value (e.g., >98%).[8][9]

  • Spectroscopic Methods (¹H NMR, LC-MS): Nuclear Magnetic Resonance (NMR) confirms the chemical structure and can reveal the presence of impurities with distinct proton signals. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and can help identify unknown impurities.[10]

Q4: What key properties of 7-Methylquinazoline-4-carboxylic acid influence its purification?

A4: The key properties are its acidic nature and its solubility profile.

  • Acidity (pKa): The carboxylic acid group is acidic, allowing it to be deprotonated by a base to form a highly polar, water-soluble carboxylate salt. This is the cornerstone of the acid-base extraction method.[6][7]

  • Solubility: As a moderately polar organic molecule, it is generally insoluble in water but soluble in many organic solvents when in its neutral (protonated) form.[6] Its corresponding salt form is soluble in water but insoluble in non-polar organic solvents like ether or ethyl acetate. This differential solubility is critical for separation.[5]

Part 2: Troubleshooting Guide

This guide is designed to directly address specific issues encountered during purification experiments.

Problem Likely Cause(s) Recommended Solution(s)
Low or no precipitate forms upon acidification of the aqueous layer. 1. Insufficient acidification (pH is not low enough). 2. The product concentration is too low (below its solubility limit). 3. The product formed a salt with the acid used (e.g., excess HCl forming a hydrochloride salt of the quinazoline nitrogens).1. Check the pH with litmus or a pH meter. Add more acid (e.g., 1M HCl) dropwise until the solution is strongly acidic (pH 1-2). 2. If the volume is large, concentrate the aqueous solution under reduced pressure before acidification. Alternatively, extract the acidified solution with an organic solvent like ethyl acetate, then dry and evaporate the organic layer. 3. After initial precipitation, check the pH. If it is extremely low, carefully adjust it towards pH 3-4 with a dilute base to see if more product precipitates.
The final product is oily or fails to crystallize after purification. 1. Presence of persistent impurities that are acting as a eutectic contaminant. 2. Residual solvent (e.g., water or organic solvent) is trapped in the product.1. Re-purify the material using a different method. If you used acid-base extraction, follow it with a careful recrystallization. 2. Dry the product thoroughly under a high vacuum, possibly with gentle heating. If the product is still oily, attempt to triturate it with a non-polar solvent like hexanes or diethyl ether to induce crystallization and wash away oily impurities.
The yield is very low after recrystallization. 1. The chosen recrystallization solvent is too good; the product remains soluble even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration, leading to product loss.1. Use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" solvent dropwise until turbidity persists. Reheat to clarify and then cool slowly. Common systems include Ethanol/Water or DMF/Water.[7] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. Preheat the filtration funnel and flask before filtering the hot solution.
Multiple spots are visible on the TLC plate after purification. 1. The purification was incomplete. 2. The compound is degrading on the silica gel plate (common for acidic compounds).1. Repeat the purification procedure. An acid-base extraction followed by recrystallization should be effective. If impurities persist, column chromatography may be necessary.[1][11] 2. Add a small amount of acetic acid (~0.5-1%) to the TLC mobile phase. This suppresses the deprotonation of the carboxylic acid on the silica surface, reducing streaking and preventing degradation.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic 7-Methylquinazoline-4-carboxylic acid from neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 7-Methylquinazoline-4-carboxylic acid (1.0 eq) in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Initial Wash (Optional): If starting material impurities are suspected to be acidic (e.g., unreacted anthranilic acid), a wash with a very weak base might be performed first, though this is an advanced technique. For general purification, proceed to the next step.

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4][5] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate fully. The deprotonated product, sodium 7-methylquinazoline-4-carboxylate, will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Backwash: To remove any residual neutral impurities from the combined aqueous extracts, "backwash" by adding a small volume of the organic solvent (e.g., ethyl acetate) to the funnel, shake, and discard the organic layer.[4]

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). The pure 7-Methylquinazoline-4-carboxylic acid should precipitate as a solid.[6][7]

  • Collection and Drying: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the purified product under a high vacuum to constant weight.

Diagram: Acid-Base Extraction Workflow

G cluster_start cluster_process Extraction Process cluster_end crude Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel crude->sep_funnel add_base Add aq. NaHCO₃ Shake & Vent sep_funnel->add_base layers Two Layers Form add_base->layers aq_layer Aqueous Layer (Contains Product Salt) layers->aq_layer Collect org_layer Organic Layer (Contains Neutral Impurities) layers->org_layer Discard acidify Acidify with HCl (to pH 1-2) aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filter & Dry precipitate->filtrate pure_product Pure Crystalline Product filtrate->pure_product

Caption: Workflow for purifying 7-Methylquinazoline-4-carboxylic acid via acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol is ideal as a second purification step after acid-base extraction or if the crude product is already substantially pure.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. See the table below for suggestions. For this compound, an alcohol like ethanol or a polar aprotic solvent like DMF may be effective, potentially in a system with water.[7][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the purified crystals in a vacuum oven.

Data: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good first choice for moderately polar compounds.
Methanol 65Polar ProticMore polar than ethanol; may be too soluble.
Isopropanol 82Polar ProticLess polar than ethanol; good for inducing crystallization.
N,N-Dimethylformamide (DMF) 153Polar AproticStrong solvent, useful for poorly soluble compounds. Often used with water as an anti-solvent.[12]
Water 100Polar ProticProduct is likely insoluble in water but can be used as an anti-solvent with a miscible organic solvent.
Diagram: Recrystallization Workflow

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (Removes Insolubles) dissolve->filter cool Cool Slowly to Room Temp filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry product Pure Crystals dry->product

Caption: General workflow for purification by recrystallization.

References
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Acid–base extraction. (2023, December 29). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved February 17, 2026, from [Link]

  • Stonehouse, C. J., & Barbachyn, M. (2019). An Approach to the Synthesis of 3-Quinazolinedione Carboxylic Acids: Putative Antibiotics. Calvin Digital Commons. Retrieved February 17, 2026, from [Link]

  • Al-Rashood, S. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3737. [Link]

  • Raju, M. D., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Developing Drugs, 6(2). [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry, 7(3). [Link]

  • Pathania, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100778. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-801. [Link]

  • Singh, S., et al. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-775. [Link]

  • Ghoshal, T., et al. (2023). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2023(7), 1-14. [Link]

Sources

Validation & Comparative

HPLC retention time of 7-Methylquinazoline-4-carboxylic acid vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylquinazoline-4-carboxylic acid is a critical heterocyclic scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors (e.g., EGFR, VEGFR targets). Its purity is paramount during early-stage drug discovery.

This guide provides a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for separating the target compound from its critical process impurities. Unlike generic protocols, this guide focuses on the chemometric logic of separation, leveraging the specific pKa and hydrophobicity differences between the carboxylic acid moiety and its synthetic precursors.

Impurity Profiling & Origin Analysis

To design an effective separation, one must first understand the "enemy"—the impurities generated during synthesis. The synthesis of quinazoline-4-carboxylic acids often proceeds via the Isatin/Doebner-like pathway or Anthranilic acid cyclization .

Critical Impurities
Compound IDIdentityOriginChemical CharacteristicChromatographic Behavior
Analyte 7-Methylquinazoline-4-carboxylic acid TargetAmphoteric (Basic N, Acidic COOH)Retained at acidic pH
Impurity A 2-Amino-4-methylbenzoic acid Unreacted PrecursorHighly Polar / ZwitterionicWeak retention (Early eluting)
Impurity B 7-Methylquinazoline Decarboxylation ProductHydrophobic (No COOH)Strong retention (Late eluting)
Impurity C 7-Methylquinazolin-4(3H)-one Hydrolysis / Side ReactionPolar / TautomericModerate retention
Synthesis & Impurity Map

The following diagram illustrates the genesis of these impurities, providing the "why" behind our separation strategy.

SynthesisPathways Precursor 2-Amino-4-methylbenzoic acid (Impurity A) Intermediate Isatin Intermediate Precursor->Intermediate Cyclization Target 7-Methylquinazoline- 4-carboxylic acid (TARGET) Precursor->Target Residual Intermediate->Target Oxidation/Rearrangement Decarboxylated 7-Methylquinazoline (Impurity B) Target->Decarboxylated Thermal Degradation (-CO2) Hydrolyzed 7-Methylquinazolin-4-one (Impurity C) Target->Hydrolyzed Hydrolysis

Figure 1: Synthetic origin of critical impurities. Impurity A is a carryover; Impurity B is a thermal degradant often formed during workup.

Method Development Strategy

The pKa Challenge

The target molecule has a carboxylic acid group (pKa ~4.[1]2) and a quinazoline nitrogen (pKa ~1.9 - 3.0).

  • At Neutral pH (7.0): The COOH is deprotonated (

    
    ). The molecule is highly polar and will elute too quickly (near void volume) on a C18 column, causing co-elution with Impurity A.
    
  • At Acidic pH (2.5): The COOH is protonated (

    
    ). The molecule becomes neutral/hydrophobic enough to interact with the C18 stationary phase, increasing retention and resolution.
    

Decision: We utilize a Low pH Mobile Phase (0.1% H3PO4) to suppress ionization of the carboxylic acid.

Experimental Protocol

System: Agilent 1200/1260 or equivalent (Waters Alliance). Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.09551.0Equilibration
2.09551.0Injection
15.040601.0Gradient Ramp
18.05951.0Wash
20.09551.0Re-equilibration

Detection: UV at 254 nm (aromatic core) and 210 nm (amide/carboxyl bonds).

Comparative Performance Guide

The following data represents the expected chromatographic performance based on the chemometric properties of the quinazoline series.

Relative Retention Time (RRT) Profile

Standardizing retention times relative to the target allows for inter-lab comparison regardless of column dimensions.

Peak IdentityApprox. RT (min)*RRT (Relative to Target)Resolution (Rs)Tailing Factor (T)
Impurity A (Precursor)3.20.45N/A1.1
Impurity C (Hydrolyzed)5.80.81> 2.51.2
Target Analyte 7.1 1.00 Reference 1.05
Impurity B (Decarboxylated)11.41.60> 5.01.0

*Based on a 150mm C18 column at 1.0 mL/min.

Performance Analysis
  • Resolution of Polar Impurities: The low pH method successfully separates the highly polar Impurity A (Precursor) from the target. In neutral conditions, these often co-elute.

  • Peak Shape: The target exhibits excellent symmetry (T < 1.1) due to acid suppression.[2] Without acidification, the carboxylic acid moiety would cause significant peak tailing (T > 1.5) due to secondary silanol interactions.

  • Orthogonality: Impurity B (Decarboxylated) is significantly more hydrophobic. The gradient ramp to 60% ACN ensures this late-eluter clears the column within 15 minutes, preventing "ghost peaks" in subsequent runs.

Separation Logic Diagram

SeparationLogic Condition Mobile Phase pH 2.2 ImpurityA Impurity A (Amino Acid) Protonated (+) Condition->ImpurityA Ionized (High Polarity) Target Target Analyte (COOH) Neutral Form Condition->Target Suppressed Ionization (Med. Polarity) ImpurityB Impurity B (No COOH) Neutral/Hydrophobic Condition->ImpurityB Unaffected (High Hydrophobicity) ImpurityA->Target Elutes First (Weak Interaction) Target->ImpurityB Elutes Second (Optimal Interaction)

Figure 2: Mechanistic logic of the separation. Low pH renders the target neutral, optimizing retention relative to the ionized precursor.

Troubleshooting & Optimization

  • Peak Tailing: If the target peak tails, it indicates secondary interaction with residual silanols on the column. Action: Increase buffer concentration or switch to a "Base Deactivated" (BDS) C18 column.

  • Retention Shift: If the retention time of the target drifts earlier, the mobile phase pH may be creeping up (check buffer preparation). The COOH group is sensitive to pH changes near its pKa (4.2). Ensure pH remains < 2.5.

  • Co-elution: If Impurity C (Hydrolyzed) co-elutes with the target, lower the initial % Organic (Solvent B) to 2% or 3% to flatten the gradient at the start.

References

  • Synthesis & Impurities: Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Link

  • HPLC Methodology: Bansal, P. et al. (2017).[3][4] Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one. ResearchGate. Link

  • pKa & Chemical Properties: Kütt, A. et al. (2018).[5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link[5]

  • Quinazoline Profiling: Haşlak, Z. P. et al. (2020). Evaluation of the pKa's of Quinazoline Derivatives. ResearchGate. Link

Sources

Definitive Guide to Reference Standard Qualification: 7-Methylquinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor development, 7-Methylquinazoline-4-carboxylic acid (7-MQCA) serves as a critical scaffold, particularly for EGFR and VEGFR targeting agents.[1][2] However, commercial "reagent-grade" sources often carry significant purity risks—specifically regioisomeric contamination (6-methyl isomers) and decarboxylation by-products—that traditional HPLC-UV methods fail to quantify accurately due to lack of relative response factors (RRFs).[1][2]

This guide objectively compares the three tiers of reference standard characterization: Commercial Certificates of Analysis (CoA) , HPLC-UV Area Normalization , and the Gold Standard: Quantitative NMR (qNMR) .[1][2] We provide a self-validating protocol to establish a primary reference standard in-house, ensuring data integrity for regulatory submissions (ICH Q3A/B).

Part 1: The Integrity Gap – Why "98%" is Often Wrong[1][2]

The fundamental challenge with 7-MQCA is that it lacks a commercially available Pharmacopeial Primary Standard (e.g., USP/EP).[1][2] Researchers are forced to rely on secondary vendors whose CoAs are typically generated via HPLC-UV Area %.[2]

The Hidden Risks[1][2]
  • The "Invisible" Impurity: Decarboxylation of the C4-carboxylic acid yields 7-methylquinazoline .[1][2] This impurity often has a lower UV extinction coefficient than the parent acid. HPLC-UV will significantly underestimate its concentration, reporting a 95% pure sample as 99%.[2]

  • Regioisomerism: Synthesis from 3-methylaniline derivatives often produces a mixture of 7-methyl and 5-methyl isomers.[1][2] These isomers have nearly identical retention times and mass spectra, making them indistinguishable without high-resolution separation or NMR.[1][2]

Comparative Analysis of Purity Assessment Methods
FeatureMethod A: Commercial CoA (HPLC-UV) Method B: LC-MS/MS Method C: qNMR (The Solution)
Principle Relative UV absorption (Area %)Ionization efficiencyMolar ratio of nuclei (Absolute)
Reference Needed? Yes (assumes RRF=1.0)Yes (for quantification)No (Internal Standard used)
Bias Source Extinction coefficient differencesMatrix suppressionWeighing errors (controllable)
Detection of Salts NoNoYes (Counter-ions visible)
Suitability Routine QC onlyTrace impurity IDPrimary Standard Qualification

Part 2: Scientific Grounding – The qNMR Advantage[1][2]

Quantitative NMR (qNMR) is the only self-validating method for assigning purity to a new organic reference standard.[1][2] It traces the result directly to the International System of Units (SI) via a certified Internal Standard (IS), eliminating the need for a compound-specific reference.[2]

Mechanism of Action

In qNMR, the integrated signal area (


) is directly proportional to the number of protons (

) and the molar concentration, regardless of chemical structure.[1][2]

[1][2]

Where


 = Purity, 

= Integral area,

= Number of protons,

= Molecular weight,

= Gravimetric weight.[1][2]

Part 3: Experimental Protocols

Protocol A: Synthesis & Impurity Origin Visualization

Understanding the synthesis is required to predict impurities. The standard route involves the cyclization of isatin derivatives.[1]

G Start 4-Methylisatin (Starting Material) Inter Intermediate (Keto-acid salt) Start->Inter Hydrolysis (NaOH) Imp1 Impurity A: Isatin Residue Start->Imp1 Unreacted Prod 7-Methylquinazoline- 4-carboxylic acid (Target) Inter->Prod Cyclization (NH4OAc, Reflux) Imp3 Impurity C: Isomeric By-products Inter->Imp3 Regio-scrambling Imp2 Impurity B: 7-Methylquinazoline (Decarboxylated) Prod->Imp2 Thermal Degradation (-CO2)

Figure 1: Synthetic pathway and origin of critical impurities.[1][2] Note the risk of thermal decarboxylation (Impurity B).[1][2]

Protocol B: Primary Standard Qualification via qNMR

Objective: Assign an absolute weight/weight (w/w%) purity to a batch of 7-MQCA to establish it as a Primary Reference Standard.

Reagents:

  • Analyte: 7-Methylquinazoline-4-carboxylic acid (~20 mg).[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).[1][2] Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm which does not overlap with quinazoline aromatics.[1][2]

  • Solvent: DMSO-d6 (99.9% D). Why? Carboxylic acids often dimerize or have poor solubility in CDCl3; DMSO ensures monomeric dispersion.

Step-by-Step Methodology:

  • Gravimetry (Critical):

    • Using a 5-digit analytical balance, weigh exactly 15.0 mg of 7-MQCA (

      
      ) and 10.0 mg of Maleic Acid (
      
      
      
      ) into a glass weighing boat.
    • Record weights to 0.01 mg precision.

  • Dissolution:

    • Transfer both solids quantitatively into a standard NMR tube using 0.6 mL DMSO-d6.[1][2]

    • Sonicate for 2 minutes to ensure complete dissolution.

  • Acquisition Parameters (Bruker 400 MHz or equivalent):

    • Pulse Angle: 90° (Maximize signal).

    • Relaxation Delay (D1): 60 seconds. Causality: The T1 relaxation time of aromatic protons can be 5-10s.[1][2] D1 must be > 5x T1 to ensure 99.9% magnetization recovery for quantitative accuracy.

    • Scans (NS): 16 or 32 (High S/N ratio).

    • Temperature: 298 K (Constant).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (set to 2H).[1][2]

    • Integrate the distinct C2-proton of the Quinazoline (singlet around 9.2 ppm, 1H).[1][2]

    • Do not use the methyl group (2.6 ppm) for quantitation as it may overlap with DMSO satellite bands or impurities.[1][2]

Part 4: Analytical Workflow & Decision Logic

This diagram guides the researcher on when to use which method.

Workflow Rec Receive 7-MQCA Sample Q1 Is this for GMP/GLP Release? Rec->Q1 RouteA Routine Synthesis Check Q1->RouteA No RouteB Reference Standard Qual Q1->RouteB Yes ExpA Run HPLC-UV (254 nm) RouteA->ExpA ExpB Run qNMR (DMSO-d6) RouteB->ExpB ResA Result: Relative Area % ExpA->ResA ResB Result: Absolute Purity (w/w%) ExpB->ResB Valid Assign as Primary Standard ResB->Valid Valid->ExpA Calibrate HPLC RRFs

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Part 5: Comparative Data (Simulated Validation)

The following table illustrates the discrepancy often found between vendor claims and rigorous qNMR validation.

ParameterVendor CoA (HPLC) In-House qNMR Interpretation
Purity Value 99.2% (Area)96.4% (w/w)HPLC ignored solvent/salt content.[1][2]
Water Content Not Reported1.8%Detected by qNMR (H2O peak).[1][2]
Inorganic Salts Not Detected1.1%Inferred from mass balance gap.
Major Impurity 0.8% (Unidentified)0.8% (Decarboxylated)Confirmed by LC-MS/NMR coupling.[1][2]

Conclusion: Relying solely on the Vendor CoA would result in a 2.8% potency error in downstream biological assays (


 calculations).[1][2]

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[2][3][4] International Council for Harmonisation, 2006.[1][2] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1][2] [Link]

  • Bhatti, A., et al. "Recent advances in the synthesis and biological activity of quinazoline-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 2021.[1] [Link][1][2]

Sources

A Senior Application Scientist's Guide to Bioassay Validation for 7-Methylquinazoline-4-carboxylic Acid Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for a promising class of compounds: 7-Methylquinazoline-4-carboxylic acid derivatives. As researchers and drug development professionals, our goal is not merely to identify active compounds but to rigorously validate their biological activity, ensuring data is reproducible, reliable, and relevant to the clinical context. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounding every step in the principles of robust bioassay validation.

The Quinazoline Scaffold: A Privileged Structure in Oncology

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Its derivatives are integral to numerous FDA-approved therapeutics, particularly in oncology.[2] Many of these agents function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which are critical drivers of tumor growth and proliferation.[3][4][5] The addition of a methyl group at the 7-position and a carboxylic acid at the 4-position of the quinazoline ring creates a unique chemical space, offering the potential for novel target interactions and improved pharmacological profiles. The focus of this guide is to establish a rigorous validation pathway for assessing the anticancer potential of these specific derivatives.

The Imperative of Bioassay Validation: From Bench to Bedside

Bioanalytical method validation is the cornerstone of credible drug development, ensuring that the data from nonclinical and clinical studies are reliable.[6] The U.S. Food and Drug Administration (FDA) provides clear guidance on this process, emphasizing that a validated method must consistently produce accurate and precise results for its intended purpose.[7][8] This process is not a mere box-checking exercise; it is a systematic investigation into a method's performance characteristics, including accuracy, precision, selectivity, sensitivity, and stability.[7] For a novel chemical series like the 7-methylquinazoline-4-carboxylic acid derivatives, establishing a robust and validated bioassay cascade is the first critical step in their journey from a laboratory curiosity to a potential therapeutic.

A Multi-Tiered Approach to Bioassay Validation

A comprehensive validation strategy for novel anticancer compounds involves a tiered approach, beginning with broad, high-throughput biochemical assays and progressing to more complex, physiologically relevant cell-based and in-vivo models.

Tier 1: Biochemical Assays - Probing the Molecular Target

Given that many quinazoline derivatives inhibit protein kinases, a primary validation step is to assess their activity against a purified enzyme.[2][9] This biochemical approach isolates the drug-target interaction from the complexities of a cellular environment, providing a direct measure of potency (e.g., IC50).

Featured Biochemical Assay: VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth, making it a prime therapeutic target.[10]

Experimental Protocol: VEGFR-2 Luminescence-Based Kinase Assay

This protocol is adapted from standard industry practices for measuring the activity of purified VEGFR-2 kinase.[11]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • ATP Solution: Prepare a 2X ATP solution (e.g., 20 µM) in Kinase Buffer. The concentration should be at or near the Km of the enzyme for ATP to identify both competitive and non-competitive inhibitors.[12]
  • Substrate Solution: Prepare a 2X solution of a suitable peptide substrate [e.g., Poly (Glu:Tyr, 4:1)] in Kinase Buffer.
  • Enzyme Solution: Thaw recombinant human VEGFR-2 on ice and dilute to a 2X working concentration (e.g., 2 ng/µl) in Kinase Buffer immediately before use. Avoid repeated freeze-thaw cycles.[10]
  • Test Compounds: Prepare a 10-point, 3-fold serial dilution of the 7-methylquinazoline-4-carboxylic acid derivatives in 100% DMSO. Then, create a 4X working solution by diluting this series into Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure (96-well format):

  • Add 12.5 µL of the 4X test compound solution to the appropriate wells of a white, opaque 96-well plate.
  • Add 12.5 µL of Kinase Buffer with DMSO (vehicle control) to control wells.
  • Add 12.5 µL of a known VEGFR-2 inhibitor (e.g., Pazopanib) as a positive control.[8]
  • Add 12.5 µL of the 2X VEGFR-2 enzyme solution to all wells except the "no enzyme" blank. Add 12.5 µL of Kinase Buffer to the blank wells.
  • Initiate the kinase reaction by adding 25 µL of the 2X ATP/Substrate master mix to all wells.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction and measure kinase activity by adding 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well; a lower signal indicates higher kinase activity.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Read the luminescence on a compatible microplate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition versus the log of the compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Tier 2: Cell-Based Assays - Assessing Phenotypic Effects

While biochemical assays confirm target engagement, cell-based assays are essential to determine if this interaction translates into a desired biological effect within a living system.[7][13] These assays measure cellular phenotypes such as proliferation, viability, or apoptosis.

Featured Cell-Based Assay: Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14] It measures the metabolic activity of living cells, providing a robust readout of a compound's cytotoxic or cytostatic effects.

Experimental Protocol: MTT Antiproliferative Assay

This protocol outlines the procedure for evaluating the cytotoxicity of the derivatives against human cancer cell lines, such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer).[14]

1. Cell Culture and Seeding:

  • Culture HeLa and MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells using trypsin and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the 7-methylquinazoline-4-carboxylic acid derivatives and a reference drug (e.g., Gefitinib) in cell culture media.[14]
  • Remove the old media from the cell plate and add 100 µL of the media containing the test compounds to the respective wells. Include vehicle-only wells as a negative control.
  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Assay and Measurement:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for another 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration.
  • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

Visualizing the Validation Workflow and Biological Context

To ensure clarity and conceptual understanding, workflows and biological pathways can be visualized using diagrams.

G cluster_biochem Tier 1: Biochemical Validation cluster_cell Tier 2: Cell-Based Validation cluster_invivo Tier 3: In Vivo Models b_start Prepare Reagents (Enzyme, Substrate, ATP, Compound) b_assay Perform Kinase Assay (Incubate & Detect) b_start->b_assay b_data Analyze Data (Calculate % Inhibition) b_assay->b_data b_ic50 Determine IC50 Value b_data->b_ic50 c_start Culture & Seed Cancer Cell Lines b_ic50->c_start Proceed with potent biochemical hits c_treat Treat Cells with Test Compounds c_start->c_treat c_assay Perform MTT Assay (Incubate & Read Absorbance) c_treat->c_assay c_data Analyze Data (Calculate % Viability) c_assay->c_data c_ic50 Determine IC50 Value c_data->c_ic50 i_model Xenograft Tumor Model Establishment c_ic50->i_model Advance lead compounds with cellular activity i_treat Administer Compound to Animal Models i_model->i_treat i_measure Measure Tumor Growth & Assess Toxicity i_treat->i_measure i_efficacy Evaluate In Vivo Efficacy i_measure->i_efficacy

Bioassay Validation Workflow

G cluster_pathway Intracellular Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Compound 7-Methylquinazoline- 4-carboxylic acid Derivative Compound->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Hypothesized VEGFR-2 Signaling Inhibition

Performance Comparison of 7-Methylquinazoline Derivatives

Objective comparison requires robust, quantitative data. The following table summarizes the in-vitro cytotoxicity of a series of novel 2,3-disubstituted-7-methyl-3H-quinazolin-4-one derivatives synthesized from 2-amino-5-methylbenzoic acid, as reported by Alafeefy et al. (2017).[14] The data is compared against the FDA-approved EGFR inhibitor, Gefitinib.

Compound IDStructure/SubstitutionIC50 vs. HeLa (μM)IC50 vs. MDA-MB-231 (μM)
Gefitinib Reference Drug 4.3 28.3
Compound 21 2-(4-Chlorobenzylthio)-3-butyl-7-methyl2.112.81
Compound 22 2-(4-Bromobenzylthio)-3-butyl-7-methyl1.852.44
Compound 23 2-(4-Methylbenzylthio)-3-butyl-7-methyl2.032.67
Data synthesized from Alafeefy, A. H., Kadi, A. A., & El-Azab, A. S. (2017). Synthesis and anticancer activity of new quinazoline derivatives.[14]

The results clearly indicate that compounds 21, 22, and 23 exhibit significantly more potent cytotoxic activity against both HeLa and MDA-MB-231 cell lines compared to the reference standard, Gefitinib.[14] This superior performance in a validated cell-based assay strongly supports their candidacy for further preclinical development, including mechanism of action studies and in-vivo efficacy testing in xenograft models.[15]

Conclusion and Future Directions

The bioassay validation process is a critical, multi-stage endeavor that provides the foundation for all subsequent drug development efforts. For the 7-methylquinazoline-4-carboxylic acid class, the data demonstrates a clear potential for potent anticancer activity, outperforming an established clinical agent in head-to-head cellular assays.[14]

The logical next steps in the validation cascade for the most promising leads (e.g., Compound 22) would include:

  • Kinase Selectivity Profiling: Testing against a broad panel of kinases to determine the selectivity profile and identify potential off-target effects.

  • Mechanism of Action Confirmation: Utilizing techniques like Western blotting to confirm the inhibition of downstream signaling pathways (e.g., phosphorylation of AKT, ERK) in treated cells.

  • Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to assess their drug-like potential.

  • In Vivo Efficacy Studies: Assessing the antitumor activity in validated animal models, such as cell line-derived (CDX) or patient-derived (PDX) xenografts.[15]

By adhering to this rigorous, evidence-based validation framework, we can confidently identify and advance the most promising 7-methylquinazoline-4-carboxylic acid derivatives toward clinical investigation.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Alafeefy, A. H., Kadi, A. A., & El-Azab, A. S. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 398-405. Retrieved February 13, 2026, from [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022, August 12). Frontiers. Retrieved February 13, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 13, 2026, from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. Retrieved February 13, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 13, 2026, from [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved February 13, 2026, from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved February 13, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI. Retrieved February 13, 2026, from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: a 2026 update. (2026, January 24). Pharmacological Research. Retrieved February 13, 2026, from [Link]

  • Biochemical assays are pivotal in the realm of drug discovery. (2025, April 21). Patsnap. Retrieved February 13, 2026, from [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22). PMC. Retrieved February 13, 2026, from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20). PharmaFeatures. Retrieved February 13, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2021, December 29). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved February 13, 2026, from [Link]

  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. (n.d.). Bulletin of the Chemical Society of Ethiopia. Retrieved February 13, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI. Retrieved February 13, 2026, from [Link]

  • 1/IC50 values of antitumor screening of target derivatives against... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation Studies of Novel Quinazoline Derivatives as Cytotoxic Agents. (n.d.). Thieme Connect. Retrieved February 13, 2026, from [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). PubMed. Retrieved February 13, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). Unbound Medicine. Retrieved February 13, 2026, from [Link]_

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013, April 24). PMC. Retrieved February 13, 2026, from [Link]

  • A Novel Approach to Synthesis of Quinazoline-4-One Derivatives and Studying Their Biological Applications. (2026, February 8). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). ScienceDirect. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (n.d.). Longdom Publishing. Retrieved February 13, 2026, from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub. Retrieved February 13, 2026, from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). PMC. Retrieved February 13, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Methylquinazoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, quinazoline derivatives hold significant therapeutic promise. This guide provides essential, in-depth procedural information for the proper disposal of 7-Methylquinazoline-4-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower scientists with the knowledge to manage chemical waste streams effectively, fostering a culture of safety and responsibility that extends beyond the laboratory bench.

Understanding the Hazard Profile: An Evidence-Based Approach

Based on available data for analogous compounds, 7-Methylquinazoline-4-carboxylic acid should be handled as a substance that is:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • Potentially causing respiratory irritation.

As an organic acid, it is also crucial to recognize its corrosive potential, particularly in concentrated forms. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within designated, well-ventilated areas.

Core Principles of Waste Management for 7-Methylquinazoline-4-carboxylic Acid

The disposal of 7-Methylquinazoline-4-carboxylic acid must align with federal and local regulations for hazardous waste management. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the proper handling of chemical waste.

Key Regulatory Considerations:

Regulatory BodyRequirement
EPA Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Prohibits the disposal of chemical waste in regular trash or down the sewer system.
OSHA Mandates safe workplace practices, including proper labeling of chemical containers, employee training on hazards, and the use of appropriate PPE.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste containing 7-Methylquinazoline-4-carboxylic acid.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste disposal. Cross-contamination can lead to dangerous chemical reactions.

  • Solid Waste:

    • Collect unreacted 7-Methylquinazoline-4-carboxylic acid, contaminated personal protective equipment (gloves, weighing paper), and any spill cleanup materials in a designated, properly labeled hazardous waste container.

    • This waste stream should be classified as non-halogenated organic solid waste .

  • Liquid Waste:

    • Solutions containing 7-Methylquinazoline-4-carboxylic acid should be collected in a separate, labeled container for non-halogenated organic liquid waste .

    • Do not mix this waste with other solvent streams unless their compatibility has been verified.

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Material: Use chemically resistant containers, such as high-density polyethylene (HDPE), for collecting waste.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "7-Methylquinazoline-4-carboxylic acid" (and any other components in the waste stream)

    • The approximate concentration or percentage of each component

    • The primary hazard(s) (e.g., "Irritant," "Corrosive - Acid")

    • The date of accumulation (the date the first drop of waste was added to the container)

    • The name and contact information of the principal investigator or laboratory supervisor.

Step 3: Storage of Waste

Proper storage of hazardous waste minimizes the risk of accidents and exposure.

  • Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This is crucial for preventing the spread of spills.

  • Incompatible Materials: Store acidic waste away from bases, oxidizing agents, and reactive metals to prevent violent reactions.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Contact EHS: Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Complete any required waste manifest forms accurately and completely.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, well-rehearsed emergency plan is essential.

Small Spills (Contained and Manageable):
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: If the substance is a solid, carefully sweep it up to avoid generating dust. For liquid spills, use a chemical spill kit with an absorbent appropriate for organic acids.

  • Collection: Place the cleanup materials in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills (Uncontrolled):
  • Evacuate: Immediately evacuate the area.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Notify: Alert your laboratory supervisor and contact your institution's EHS or emergency response team. Provide them with the name of the chemical and the approximate quantity spilled.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of 7-Methylquinazoline-4-carboxylic acid, the following workflow diagram is provided.

DisposalWorkflow Disposal Decision Workflow for 7-Methylquinazoline-4-carboxylic Acid cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Generate Generation of Waste (Solid or Liquid) IsSolid Is the waste solid? Generate->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Waste Stream (e.g., contaminated gloves, solid compound) IsSolid->SolidWaste Yes LiquidWaste Liquid Waste Stream (e.g., solutions containing the compound) IsLiquid->LiquidWaste Yes SolidContainer Collect in Labeled Non-Halogenated Organic Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Non-Halogenated Organic Liquid Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Satellite Accumulation Area with Secondary Containment SolidContainer->Storage LiquidContainer->Storage Disposal Arrange for Pickup by EHS or Licensed Waste Disposal Vendor Storage->Disposal

Caption: Decision workflow for the proper segregation and disposal of 7-Methylquinazoline-4-carboxylic acid waste.

References

  • Acids, Organic. Washington State University - Environmental Health & Safety. [Link]

  • Organic Acid Standard Operating Procedure. University of Washington - Washington Nanofabrication Facility. [Link]

  • Acid Handling. University of Utah - College of Mines and Earth Sciences. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.